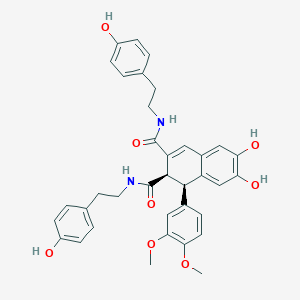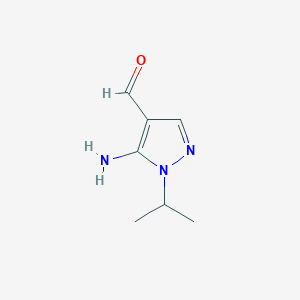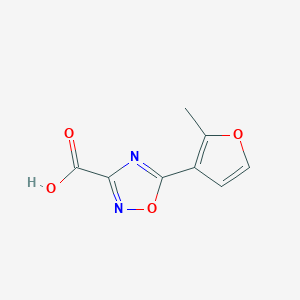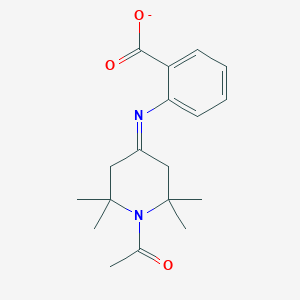![molecular formula C9H9BF3NO3 B13059992 {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoroethyl carbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} typically involves the reaction of 3-aminophenylboronic acid with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound} are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The trifluoroethyl carbamoyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted carbamoyl derivatives.
Applications De Recherche Scientifique
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} primarily involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in the development of enzyme inhibitors, where the compound can bind to the active site of the enzyme, thereby inhibiting its activity . The trifluoroethyl carbamoyl group also contributes to the compound’s reactivity and stability, enhancing its overall effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group and two hydroxyl groups attached to boron.
3-Formylphenylboronic Acid: Contains a formyl group instead of a trifluoroethyl carbamoyl group.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is unique due to the presence of the trifluoroethyl carbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where enhanced stability and reactivity are required, such as in the development of enzyme inhibitors and advanced materials .
Propriétés
Formule moléculaire |
C9H9BF3NO3 |
|---|---|
Poids moléculaire |
246.98 g/mol |
Nom IUPAC |
[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-2-1-3-7(4-6)10(16)17/h1-4,16-17H,5H2,(H,14,15) |
Clé InChI |
LHWIKYPWNFNLJJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)NCC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)


![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)

![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)

![4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13059971.png)
![[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)
